N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound It is characterized by the presence of a fluorinated benzothiadiazole ring system, an oxazolidinone ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide generally involves multi-step organic reactions:
Formation of Benzothiadiazole Core: : The synthesis begins with the preparation of the benzothiadiazole core by reacting appropriate substituted anilines with thionyl chloride, followed by cyclization under specific reaction conditions.
Fluorination: : Fluorine substitution is achieved using electrophilic or nucleophilic fluorinating agents under controlled temperature and pressure.
Attachment of Ethyl and Acetamide Groups: : Ethylation and subsequent acetamidation steps involve the use of appropriate alkylating agents and acylating reagents under catalytic conditions.
Oxazolidinone Ring Formation: : The final oxazolidinone ring is introduced via cyclization reactions, often using conditions such as heating or the presence of catalysts to facilitate ring closure.
Industrial Production Methods
The industrial-scale production of this compound typically involves:
Optimized Reaction Conditions: : Utilization of large reactors with precise control over temperature, pressure, and reaction times.
Continuous Flow Chemistry: : Employing continuous flow methods to enhance reaction efficiency and yield, while minimizing by-products.
Purification Techniques: : Advanced purification methods such as chromatography, recrystallization, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide to transform functional groups.
Reduction: : Employing reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of catalysts.
Substitution: : Nucleophilic or electrophilic substitution reactions utilizing reagents like alkyl halides, amines, or acids.
Common Reagents and Conditions
The compound reacts under a range of conditions:
Oxidation Conditions: : Often performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction Conditions: : Typically conducted at low temperatures under inert atmosphere to prevent unwanted side reactions.
Substitution Conditions: : Various solvents like dichloromethane or ethanol, with temperatures adjusted based on the reactivity of substituents.
Major Products
The primary products of these reactions depend on the specific functional group transformations being targeted, such as:
Oxidation Products: : Aldehydes, ketones, or carboxylic acids.
Reduction Products: : Alcohols, amines, or alkanes.
Substitution Products: : Varied organic derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide finds extensive use in scientific research:
Chemistry: : As a synthetic intermediate in the preparation of complex molecules for research purposes.
Biology: : Investigated for its potential interactions with biological macromolecules, and its effects on cellular processes.
Medicine: : Explored for potential therapeutic applications, particularly due to its fluorinated benzothiadiazole structure, which may confer biological activity.
Industry: : Employed in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide typically involves:
Binding Interactions: : The compound's fluorinated benzothiadiazole moiety may interact with enzyme active sites or receptor binding pockets.
Pathway Modulation: : Its presence can modulate signaling pathways, affecting biochemical cascades involved in cellular processes.
Comparison with Similar Compounds
Uniqueness and Similar Compounds
Compared to other benzothiadiazole-based compounds, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is unique due to:
Specific Fluorination: : Its fluorine atom can enhance lipophilicity and biological activity.
Distinct Oxazolidinone and Acetamide Groups: : These confer specific structural and functional properties not found in similar compounds.
List of similar compounds:
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-1-oxide: : A structurally simpler analog with different biological activities.
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine: : Lacking the oxazolidinone and acetamide groups, offering different chemical reactivity.
So, deep breath! That’s your crash course on this compound. What other fascinating chemicals are you diving into?
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5S/c1-17-11-3-2-10(15)8-12(11)19(25(17,22)23)5-4-16-13(20)9-18-6-7-24-14(18)21/h2-3,8H,4-7,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWTWFALNRJGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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